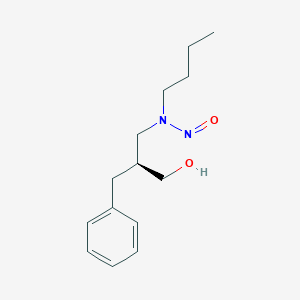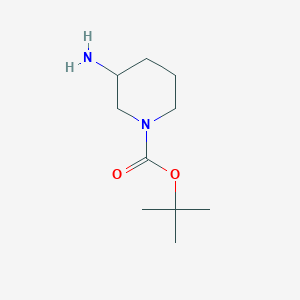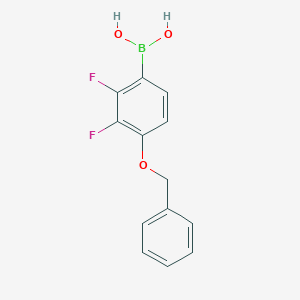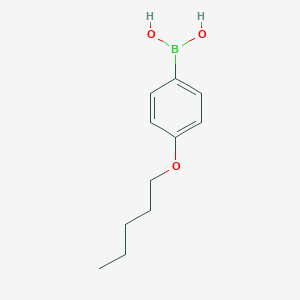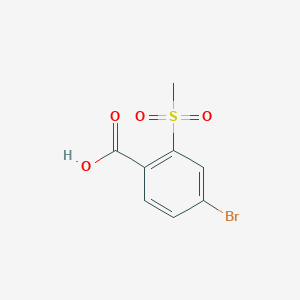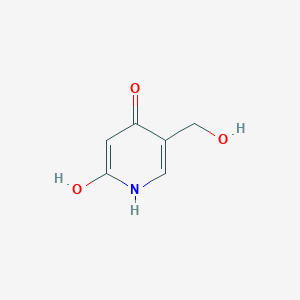
2,4-Dihydroxy-5-hydroxymethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-5-hydroxymethylpyridine is a pyridine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a hydroxymethyl group at the 5 position on the pyridine ring. It is a part of a broader class of pyridine derivatives that are often found in natural products and have significant biological activities.
作用机制
Target of Action
2,4-Dihydroxy-5-hydroxymethylpyridine is a pyridine derivative . Pyridine derivatives are known as metabolites from bacteria and fungi . .
Mode of Action
It’s worth noting that pyridine derivatives are generally known for their inherent polarity, which is increased in most cases by hydroxy and carboxy groups
Biochemical Pathways
It’s known that pyridine derivatives can exhibit a wide range of biological activities, including acting as antibiotics, insecticides, enzyme inhibitors, and antitumor drugs
Result of Action
It’s worth noting that the compound was found to be inactive against several microorganisms, including three micro algae, the fungus mucor miehei, the yeast candida albicans, and the bacteria staphylococcus aureus, bacillus subtilis, escherichia coli, and streptomyces viridochromogenes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-hydroxymethylpyridine can be achieved through various methods. One common approach involves the hydroxylation of 2,4-dihydroxypyridine followed by the introduction of a hydroxymethyl group at the 5 position. This can be done using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions: 2,4-Dihydroxy-5-hydroxymethylpyridine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 2,4-Dihydroxy-5-carboxypyridine.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Alkylated or acylated derivatives of this compound.
科学研究应用
2,4-Dihydroxy-5-hydroxymethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
相似化合物的比较
2,4-Dihydroxy-5-hydroxymethylpyridine can be compared with other similar pyridine derivatives, such as:
2,4-Dihydroxy-5-methylpyridine: Lacks the hydroxymethyl group, which may result in different reactivity and biological activities.
2,4-Dihydroxy-5-ethylpyridine: Contains an ethyl group instead of a hydroxymethyl group, leading to variations in its chemical and biological properties.
2,4-Dihydroxy-5-isopropylpyridine: The presence of an isopropyl group introduces steric hindrance, affecting its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogues.
属性
IUPAC Name |
4-hydroxy-5-(hydroxymethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-3-4-2-7-6(10)1-5(4)9/h1-2,8H,3H2,(H2,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRXQFPQQJKZEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716233 |
Source


|
| Record name | 4-Hydroxy-5-(hydroxymethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143834-60-0 |
Source


|
| Record name | 4-Hydroxy-5-(hydroxymethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)
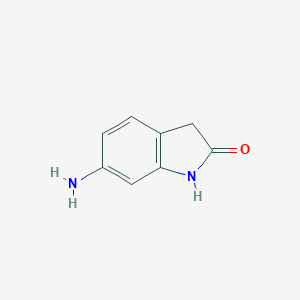

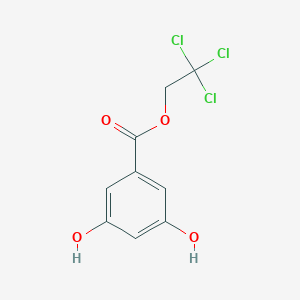
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)
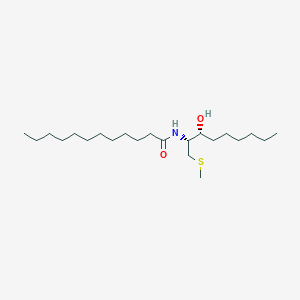
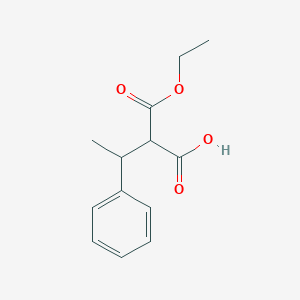
![[cis-2,6-Dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
